
(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to improve yield and reduce reaction times. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for anti-inflammatory and antiviral therapies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with similar biological activities.
1H-Indazole-3-carboxylic acid: Another derivative with potential medicinal applications.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: A closely related compound with similar chemical properties.
Uniqueness
(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol is unique due to its specific hydroxyl group, which allows for a wide range of chemical modifications and reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-3H-indazol-3-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h8,11H,1-5H2 |
InChI Key |
UGKVFYAMYAMMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(N=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
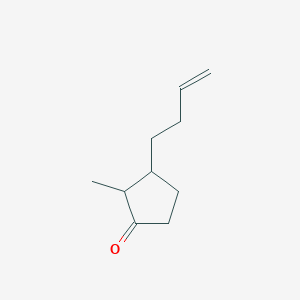


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
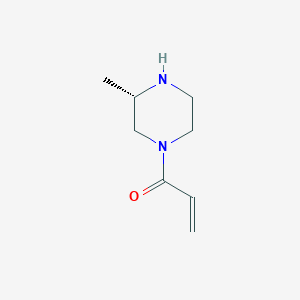
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
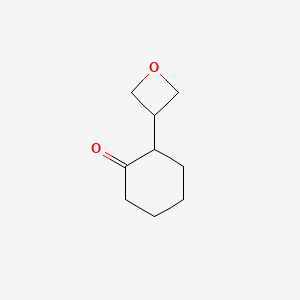
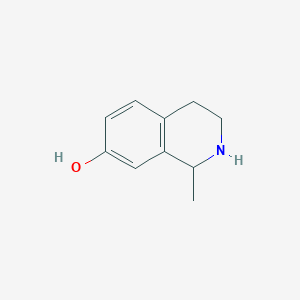
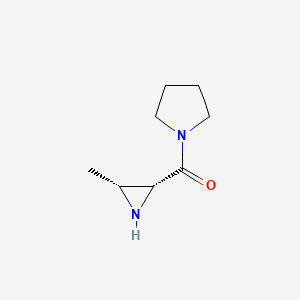
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)
